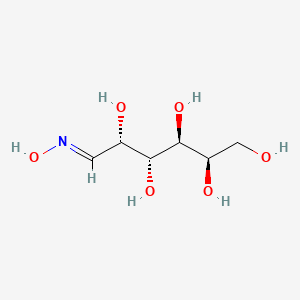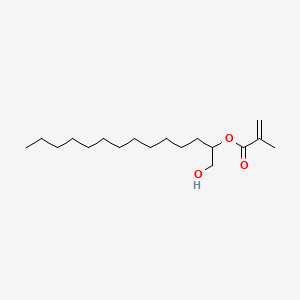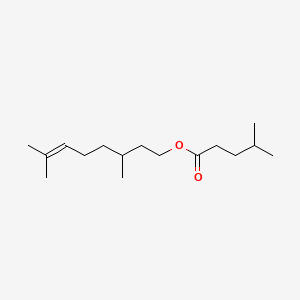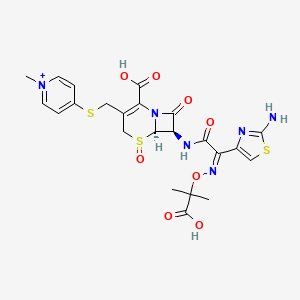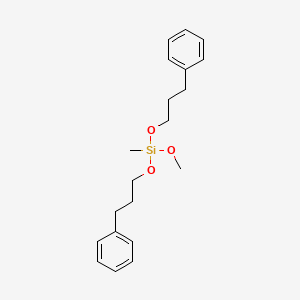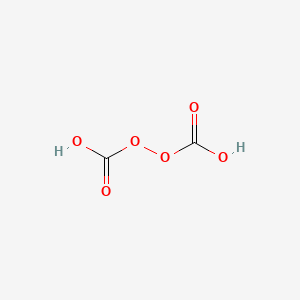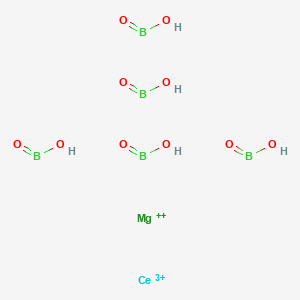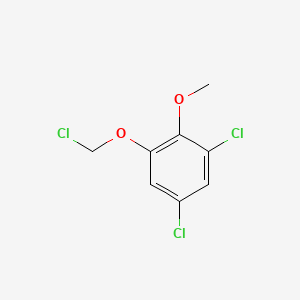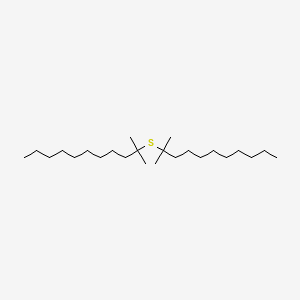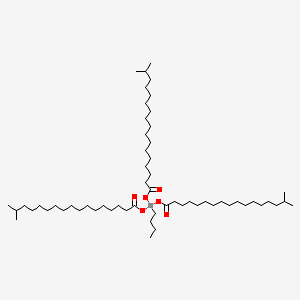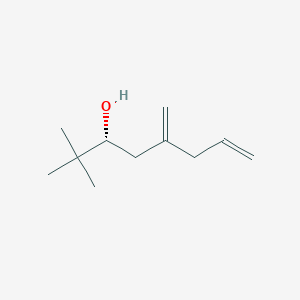
7-Octen-3-ol, 2,2-dimethyl-5-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octen-3-ol, 2,2-dimethyl-5-methylene-: is an organic compound with the molecular formula C11H20O . It is a tertiary alcohol, characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its unique structure, which includes a double bond and a methylene group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Myrcene: One of the common methods to synthesize 7-Octen-3-ol, 2,2-dimethyl-5-methylene- involves the chlorination of myrcene, followed by hydrolysis.
Hydrogenation of Myrcene: Another method includes the hydrogenation of myrcene under specific conditions to yield the desired compound.
Industrial Production Methods: The industrial production of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- typically involves large-scale chlorination and hydrogenation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.
Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, acids, and bases
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated alcohols
Substitution: Formation of ethers, esters, or halides
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the production of various chemicals and pharmaceuticals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the fragrance industry due to its pleasant aroma, often used in perfumes and flavorings.
Mechanism of Action
The mechanism of action of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methylene group can participate in various chemical reactions, altering the compound’s activity and interactions.
Comparison with Similar Compounds
- 7-Octen-2-ol, 2,6-dimethyl-
- 2-Octen-1-ol, 3,7-dimethyl-
- 6-Octen-1-ol, 3,7-dimethyl-
Comparison:
- 7-Octen-3-ol, 2,2-dimethyl-5-methylene- is unique due to its specific structure, which includes a tertiary alcohol, a double bond, and a methylene group. This combination of features makes it distinct from other similar compounds, which may lack one or more of these structural elements .
Properties
CAS No. |
42201-32-1 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3R)-2,2-dimethyl-5-methylideneoct-7-en-3-ol |
InChI |
InChI=1S/C11H20O/c1-6-7-9(2)8-10(12)11(3,4)5/h6,10,12H,1-2,7-8H2,3-5H3/t10-/m1/s1 |
InChI Key |
DKRSOEZYLGQVDF-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=C)CC=C)O |
Canonical SMILES |
CC(C)(C)C(CC(=C)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


